Oxycarboxin

Catalog No.
S593066
CAS No.
5259-88-1
M.F
C12H13NO4S
M. Wt
267.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxycarboxin

CAS Number

5259-88-1

Product Name

Oxycarboxin

IUPAC Name

6-methyl-4,4-dioxo-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide

Molecular Formula

C12H13NO4S

Molecular Weight

267.3 g/mol

InChI

InChI=1S/C12H13NO4S/c1-9-11(18(15,16)8-7-17-9)12(14)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14)

InChI Key

AMEKQAFGQBKLKX-UHFFFAOYSA-N

SMILES

CC1=C(S(=O)(=O)CCO1)C(=O)NC2=CC=CC=C2

solubility

0.00 M
In water, 1,400 mg/L at 25 °C
83.7 g/L in acetone, 8.8 g/L in hexane
38 [ug/mL]

Synonyms

5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide 4,4-dioxide, oxycarboxin, Plantvax

Canonical SMILES

CC1=C(S(=O)(=O)CCO1)C(=O)NC2=CC=CC=C2

The exact mass of the compound Oxycarboxine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 min water, 1,400 mg/l at 25 °c83.7 g/l in acetone, 8.8 g/l in hexane38 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 232673. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Supplementary Records. It belongs to the ontological category of oxacycle in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Oxycarboxin is a systemic fungicide belonging to the oxathiin and anilide chemical classes, developed for the control of fungal diseases caused by Basidiomycetes, particularly rusts (e.g., *Puccinia spp.*) and smuts. It functions as a Succinate Dehydrogenase Inhibitor (SDHI), disrupting the fungal mitochondrial respiratory chain to prevent energy production. Chemically, it is the sulfone (4,4-dioxide) derivative of the related fungicide Carboxin, a structural modification that enhances its stability and systemic properties within the plant. It is typically formulated as a wettable powder or emulsifiable concentrate for foliar spray, soil drench, or seed treatment applications in ornamental, turf, and cereal crops.

Direct substitution of Oxycarboxin with its precursor, Carboxin, is often unsuitable for research and application development. Carboxin is rapidly oxidized in plants and soil to its sulfoxide and subsequently to Oxycarboxin (the sulfone form). This metabolic conversion means that using Carboxin introduces variability, as the rate and extent of its transformation to the more stable and persistent Oxycarboxin can differ. Procuring Oxycarboxin directly provides the stable, terminal active compound, bypassing this metabolic dependency and ensuring that the intended molecule is used for applications requiring consistent systemic action and environmental persistence. Furthermore, the significant difference in water solubility between the two compounds directly impacts formulation, handling, and bioavailability, making them non-interchangeable from a processability standpoint.

Enhanced Water Solubility for Improved Formulation and Handling

Oxycarboxin exhibits significantly higher water solubility compared to its precursor, Carboxin. Regulatory documentation reports the water solubility of Oxycarboxin as 1.4 g/L, which is nearly an order of magnitude greater than that of Carboxin, reported at 0.147 g/L.

Evidence DimensionWater Solubility (at 20-25°C)
Target Compound Data1.4 g/L (1400 mg/L) for Oxycarboxin
Comparator Or Baseline0.147 g/L for Carboxin
Quantified Difference~9.5x higher solubility than Carboxin
ConditionsStandard temperature conditions (20-25°C) as reported in regulatory assessments.

This higher aqueous solubility simplifies the creation of stable aqueous formulations (e.g., soluble concentrates) and can improve handling, tank mixing, and systemic uptake via roots or foliage.

Superior In-Plant Stability for More Reliable Systemic Action

Oxycarboxin is the stable, oxidized form of Carboxin. While Carboxin is effective, it is known to be rapidly metabolized within plants to its sulfoxide and then to the sulfone form (Oxycarboxin). Research has noted that this rapid oxidation of Carboxin can reduce its long-term efficacy. Oxycarboxin, being the terminal metabolite, is inherently more stable against further oxidation in plant tissues, ensuring the persistence of the active compound for more consistent systemic protection.

Evidence DimensionIn-Plant Metabolic Stability
Target Compound DataMetabolically stable (sulfone form)
Comparator Or BaselineMetabolically converted (oxidized to sulfoxide and sulfone)
Quantified DifferenceQualitatively higher stability; Oxycarboxin is the terminal metabolite while Carboxin is a pro-fungicide.
ConditionsIn vivo within plant tissues following uptake.

Procuring Oxycarboxin provides the stable active molecule directly, eliminating variability in performance due to differing rates of metabolic activation from Carboxin across plant species or environmental conditions.

Differential Efficacy as a Succinate Dehydrogenase Inhibitor

While both compounds target succinate dehydrogenase, their inhibitory effects can differ. In membranes of *Micrococcus denitrificans*, a model system for studying electron transport, Oxycarboxin was found to be a less effective inhibitor of substrate oxidation than Carboxin. Conversely, early developmental studies noted that while Carboxin had strong initial fungitoxicity, the sulfone oxidation in Oxycarboxin, despite slightly lower potency, enhanced systemic uptake and metabolic stability, providing better overall disease control in practice, particularly against rust diseases. This indicates that in vitro enzyme inhibition does not directly predict in-plant performance, where Oxycarboxin's stability and systemic properties provide a crucial advantage.

Evidence DimensionInhibitory Potency vs. In-Plant Performance
Target Compound DataLess effective inhibitor in isolated enzyme/membrane systems, but enhanced systemic performance and stability in plants.
Comparator Or BaselineMore effective inhibitor in isolated enzyme/membrane systems, but subject to rapid oxidation in plants, reducing long-term efficacy.
Quantified DifferenceQualitative trade-off between raw inhibitory power and application-critical properties like stability and systemic uptake.
ConditionsComparison between in vitro bacterial membrane assays and in vivo plant fungicide efficacy studies.

This highlights that for systemic applications, selecting a compound based solely on in-vitro enzyme inhibition data is flawed; Oxycarboxin's chemical properties make it a more reliable choice for sustained disease control in a whole-plant system.

Formulation of Water-Based Systemic Fungicides for Ornamental Horticulture

Oxycarboxin's high water solubility (1.4 g/L) makes it a preferred active ingredient over Carboxin (0.147 g/L) for developing aqueous-based formulations, such as soluble concentrates. These formulations are used for foliar sprays and soil drenches to control rust diseases on ornamental plants in enclosed commercial structures like greenhouses.

Reference Standard for Fungal SDHI Mechanism and Metabolism Studies

In biochemical and plant pathology research, Oxycarboxin serves as the essential stable reference compound. When studying the effects of oxathiin fungicides, using Oxycarboxin eliminates the confounding variable of in-vivo oxidation that occurs when its precursor, Carboxin, is applied, ensuring that observed effects are attributable to the sulfone form of the molecule.

Control of Rust and Smut Pathogens in Seed Treatment and Foliar Applications

The enhanced stability and systemic action of Oxycarboxin make it highly effective for controlling Basidiomycete pathogens. It is particularly well-suited for applications requiring sustained activity against rusts (*Puccinia spp.*) and smuts in cereals and turfgrass, where the compound's persistence provides both protective and curative action.

Color/Form

OFF-WHITE CRYSTALS
White solid

XLogP3

0.7

Flash Point

219 °C

Density

1.41 g/cu cm

LogP

0.77 (LogP)
log Kow = 0.772

Melting Point

120.0 °C
119.5 to 121.5 °C

UNII

NPU5GBN17X

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Oxycarboxin inhibited the growth of rhizobia in vitro at concentration of 19 ug/mL. Growth inhibition appeared to be primarily due to inhibition of respiration. The effect of oxycarboxin was more pronounced on RNA. Inhibition was transitory and the bacterium overcame this initial inhibition without mutation.
/Oxycarboxin inhibits/ oxidative metabolism and succinic dehydrogenase in mitochondria of liver and bone.
Oxycarboxin inhibits oxidative metabolism and specifically succinate dehydrogenase activity in both fungal and vertebrate mitochondria, but the potency was much higher against the enzyme from the target species (Rhizoctonia solani, I50 = 6.8 uM; Ustilago maydis, I50 = 8.0 uM) than vertebrates (rat and mouse liver , I50 = 50-100 uM). It is less potent than carboxin as an inhibitor of complex II in both fungi and vertebrates.

Vapor Pressure

4.20e-08 mmHg
4.2X10-8 mm Hg

Pictograms

Irritant

Irritant

Other CAS

5259-88-1

Wikipedia

Oxycarboxin

Biological Half Life

The half-life of oxycarboxin in soil is 2-8 weeks with the most prominent metabolites resulting from the opening of the oxathiin ring.

Use Classification

Agrochemicals -> Fungicides
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Oxycarboxin is produced by oxidation of oxathiin, which is prepared by reaction of acetoacetanilide with sulfonyl chloride, followed by treatment with a potassium hydroxide solution and then with 2-mercaptoethanol.
BY OXIDATION OF VITAVAX WITH HYDROGEN PEROXIDE.

General Manufacturing Information

In the U.S., there are two products containing oxycarboxin: A technical product and an end-use product. Both products are supported by Crompton Corporation. The single oxycarboxin end-use product (Plantvax 75W, EPA Registration Number 400-144) is a wettable powder fungicide to be used as a foliar spray for control of rust diseases of ornamentals grown in enclosed commercial structures such as greenhouses, shadehouses and interiorscapes. It can only be applied by commercial applicators utilizing hand held equipment.
INTRODUCED IN 1966 BY UNIROYAL AS AN EXPERIMENTAL SYSTEMIC SEED TREATMENT FUNGICIDE. FIRST DESCRIBED BY B VON SCHMELING & M KULKA, SCI 152: 659 (1966); ... US PATENTS 3,399,214 & 3,402,241. ... INCOMPATIBILITIES: COMPATIBLE WITH ALL BUT HIGHLY ACIDIC OR BASIC PESTICIDES. EFFECTIVE SYSTEMIC FUNGICIDE THAT CONTROLS BY SEED, SOIL, OR FOLIAR TREATMENT THE RUSTS OF SMALL GRAINS, VEGETABLES & ORNAMENTALS. SUGGESTED RATES 1.5 TO 4.0 LB PER ACRE FOR FOLIAR AND SOIL TREATMENTS.

Analytic Laboratory Methods

A PROCEDURE FOR DETERMINATION OF TECHNICAL OXYCARBOXIN IN COMMERCIAL PRODUCTS BY INFRARED SPECTROPHOTOMETRY IS PRESENTED. CHLOROFORM WAS USED AS THE SOLVENT. A GLC PROCEDURE FOR QUALITATIVE ANALYSIS WAS ALSO EMPLOYED.
GLC METHOD USING NITROGEN SELECTIVE DETECTOR IS DESCRIBED FOR DETERMINATION OF OXYCARBOXIN RESIDUES IN GRAINS.
NINETY FIVE PESTICIDAL & RELATED COMPOUNDS, INCL OXYCARBOXIN, WERE CLASSIFIED BASED ON RF VALUES ON TLC.
PHENYLAMIDE PESTICIDES INCLUDING OXYCARBOXIN WERE DETERMINED IN NATURAL WATER BY ACID HYDROLYSIS, FOLLOWED BY DIAZOTIZATION OF THE RESULTING ANILINES, & COUPLING WITH ALPHA-NAPHTHOL TO YIELD AZO DYES. COLORIMETRY WAS CARRIED OUT. SENSITIVITY WAS 0.02 MG/L.
Product analysis by hplc or by i.r. spectrometry ... Residue analysis by hydrolysis and determination of the aniline so formed by glc

Storage Conditions

Store in cool, dry, well-ventilated, secure area out of reach of children and animals.

Stability Shelf Life

Stable at 55 °C for 18 days. Hydrolysis DT50 44 days (pH 6, 25 °C).
Stable, except under highly acidic or highly alkaline conditions

Dates

Last modified: 08-15-2023

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